molecular formula C6H5Cl3N2 B1330319 2,4,5-Trichloro-6-ethylpyrimidine CAS No. 6585-48-4

2,4,5-Trichloro-6-ethylpyrimidine

Cat. No. B1330319
CAS RN: 6585-48-4
M. Wt: 211.5 g/mol
InChI Key: PAMHFOVFWWAYCK-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-6-ethylpyrimidine is a chemical compound with the molecular formula C6H5Cl3N2 . It is used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trichloro-6-ethylpyrimidine is represented by the InChI code: 1S/C6H5Cl3N2/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3 . This code provides a specific representation of the molecule’s structure .


Physical And Chemical Properties Analysis

2,4,5-Trichloro-6-ethylpyrimidine has a molecular weight of 211.48 . It is a liquid at room temperature . More detailed physical and chemical properties might be found in specialized chemical databases .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2,4,5-Trichloro-6-ethylpyrimidine: is a valuable intermediate in the synthesis of various heterocyclic compounds. Its reactivity with nucleophiles, such as DABCO, allows for the creation of complex molecules with potential pharmaceutical applications .

Pharmaceutical Research

This compound is used in pharmaceutical research to develop new drugs. Its structure is similar to that of many biologically active molecules, making it a key starting point for the synthesis of potential therapeutic agents .

Material Science

In material science, 2,4,5-Trichloro-6-ethylpyrimidine can be used to modify the properties of materials at a molecular level, potentially leading to the development of new materials with specific desired characteristics .

Chemical Synthesis

It serves as a building block in chemical synthesis, particularly in the construction of complex organic molecules. Its chlorinated pyrimidine ring is a versatile moiety that can undergo various chemical transformations .

Chromatography

The compound can be used as a standard or reference in chromatographic methods to help identify and quantify similar compounds in complex mixtures .

Analytical Chemistry

In analytical chemistry, 2,4,5-Trichloro-6-ethylpyrimidine can be used in the development of analytical methods for the detection and quantification of related substances in various samples .

Environmental Toxicology

Research into the environmental impact and toxicity of chlorinated pyrimidines, including 2,4,5-Trichloro-6-ethylpyrimidine , is crucial. It helps in understanding the potential risks and designing safer chemicals .

Biochemical Studies

This compound may be used in biochemical studies to explore its interaction with biological macromolecules, which could lead to insights into the mechanism of action of related compounds .

Safety and Hazards

The safety information for 2,4,5-Trichloro-6-ethylpyrimidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 2,4,5-Trichloro-6-ethylpyrimidine are currently unknown. This compound is a derivative of pyrimidine, a basic structure in many important biomolecules

Mode of Action

As a pyrimidine derivative, it may interact with its targets by forming hydrogen bonds, similar to how pyrimidine bases in DNA and RNA interact with their complementary bases . The resulting changes in the biological system depend on the nature of these targets.

Biochemical Pathways

Given its structural similarity to pyrimidine, it might interfere with nucleic acid synthesis or other pyrimidine-related metabolic pathways . The downstream effects of these interactions would depend on the specific pathways involved.

properties

IUPAC Name

2,4,5-trichloro-6-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMHFOVFWWAYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289017
Record name 2,4,5-trichloro-6-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6585-48-4
Record name NSC58573
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58573
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,5-trichloro-6-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trichloro-6-ethylpyrimidine
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